molecular formula C18H21FN2O2 B6446168 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2549039-36-1

5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B6446168
CAS No.: 2549039-36-1
M. Wt: 316.4 g/mol
InChI Key: KTRXZUKQWJDUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, a methoxy group at the 2-position, and a pyrrolidine moiety attached via a methylene bridge. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of 2-methoxybenzylamine with an appropriate aldehyde or ketone under reductive amination conditions.

    Attachment of the Pyrrolidine Moiety to the Pyridine Ring: The synthesized pyrrolidine derivative is then reacted with 5-fluoro-2-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxypyridine: Lacks the pyrrolidine moiety.

    2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine: Lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the pyrrolidine moiety in 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine imparts unique chemical and biological properties, making it distinct from its analogs. These structural features contribute to its enhanced reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-[[1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-22-17-5-3-2-4-15(17)12-21-9-8-14(11-21)13-23-18-7-6-16(19)10-20-18/h2-7,10,14H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRXZUKQWJDUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.